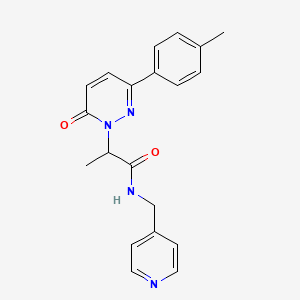

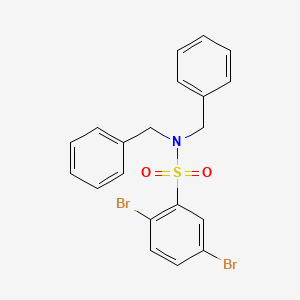

![molecular formula C10H11FO3 B2725820 Propanoic acid, 2-[(4-fluorophenyl)methoxy]- CAS No. 220000-23-7](/img/structure/B2725820.png)

Propanoic acid, 2-[(4-fluorophenyl)methoxy]-

説明

科学的研究の応用

Novel Fluorophore for Biomedical Analysis

A study by Hirano et al. (2004) introduced a novel stable fluorophore, 6-methoxy-4-quinolone, derived from an oxidation product of 5-methoxyindole-3-acetic acid, demonstrating strong fluorescence across a wide pH range in aqueous media. This fluorophore exhibited remarkable stability and was utilized as a fluorescent labeling reagent for carboxylic acids, demonstrating its potential in biomedical analysis due to its strong and pH-insensitive fluorescence characteristics Hirano et al., 2004.

Synthesis of Fluorinated Heterocyclic Compounds

Shi et al. (1996) explored the utility of 2-fluoro-3-methoxyacrylic acid and its acyl chloride for synthesizing fluorine-bearing pyrazolones, pyrimidines, coumarines, and benzothiopyranones. This study highlighted the versatility of 2-fluoroacrylic building blocks in the efficient synthesis of fluorinated heterocyclic compounds, showcasing their potential in diverse chemical synthesis applications Shi et al., 1996.

High-Performance Liquid Chromatographic Analysis

Gatti et al. (1990) investigated the use of the methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid as a fluorogenic labeling agent for the high-performance liquid chromatography (HPLC) of biologically important thiols. This compound selectively and rapidly reacted with thiols to give fluorescent adducts, showcasing its utility in the analytical determination of thiols in pharmaceutical formulations Gatti et al., 1990.

Quantum Mechanical and Spectroscopic Studies

Sakthivel et al. (2018) conducted experimental and theoretical studies on the optimized geometrical structure, electronic, and vibrational characteristics of (+)-(S)-2-(6-methoxynaphthalen-2-yl) propanoic acid. Their comprehensive analysis included FT-IR, FT-Raman spectra, and various quantum chemical calculations, providing deep insights into the molecular structure and properties of this compound, indicating its potential for detailed scientific studies Sakthivel et al., 2018.

Fluorescence Quenching Studies

Geethanjali et al. (2015) explored the fluorescence quenching mechanism of boronic acid derivatives, including 4-fluoro-2-methoxyphenyl boronic acid, in alcohols by steady-state fluorescence measurements. This study provided valuable insights into the quenching mechanisms and the potential of these compounds in bioanalytical applications Geethanjali et al., 2015.

作用機序

Target of Action

2-[(4-fluorophenyl)methoxy]propanoic acid is a potent and selective agonist for the long chain free fatty acid (LCFA) receptor 4 (FFA4; previously G protein-coupled receptor 120, or GPR120) . The FFA4 receptor is a primary target of this compound .

Mode of Action

The compound interacts with the FFA4 receptor, triggering a series of intracellular events

Result of Action

Given its role as an agonist of the FFA4 receptor, it is likely to have effects on cellular processes regulated by this receptor .

特性

IUPAC Name |

2-[(4-fluorophenyl)methoxy]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO3/c1-7(10(12)13)14-6-8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QREUQTVFOZOMOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OCC1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

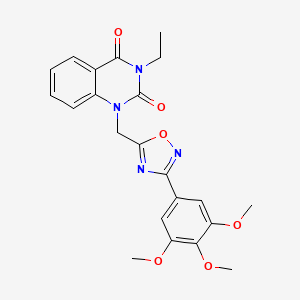

![N-(3,5-dimethoxyphenyl)-2-[7-(4-methoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2725738.png)

![N-Fmoc-[(1R,3R,4S,6S)-4-amino-7,7-dimethylbicyclo[4.1.0]hept-3-yl]acetic acid](/img/structure/B2725741.png)

![2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2725747.png)

![Benzo[d]thiazol-2-yl(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2725752.png)

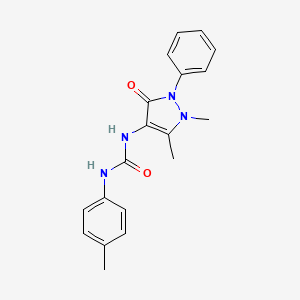

![N-([1,1'-biphenyl]-2-yl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2725753.png)

![2-chloro-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylacetamide](/img/structure/B2725757.png)

![2-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2725758.png)

![2-{[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2725759.png)

![Ethyl 4-oxo-4-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)butanoate](/img/structure/B2725760.png)